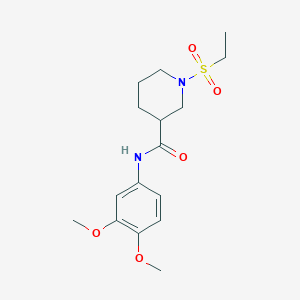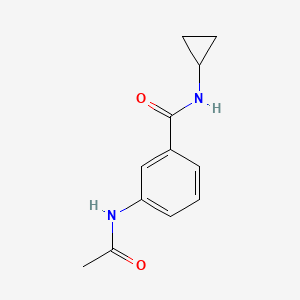![molecular formula C18H18FN3O B4665177 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4665177.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea
Vue d'ensemble
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea, also known as FIIN-3, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (RTKs). FGFRs play a crucial role in cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.
Mécanisme D'action
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea acts as a selective inhibitor of FGFRs by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation and survival. Unlike other FGFR inhibitors, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has shown selectivity for FGFRs over other RTKs, reducing the potential for off-target effects.
Biochemical and Physiological Effects:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has been shown to have potent antiproliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, a crucial process for tumor growth and metastasis. In addition, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation.
Avantages Et Limitations Des Expériences En Laboratoire
The selective inhibition of FGFRs by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, its potency and selectivity may also pose challenges in designing experiments that accurately reflect the complex signaling pathways involved. Additionally, the synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea can be challenging, limiting its availability for research purposes.
Orientations Futures
The potential of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea as a therapeutic agent for cancer is still being explored, with ongoing preclinical studies investigating its efficacy in combination with other therapies and in different cancer types. Further research is also needed to understand the long-term effects of FGFR inhibition and the potential for resistance development. The development of more potent and selective FGFR inhibitors based on the structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea may also hold promise for future cancer therapies.
Applications De Recherche Scientifique
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has been extensively studied for its potential as a therapeutic agent for cancer. FGFRs are frequently overexpressed or mutated in various types of cancer, including breast, lung, and bladder cancer. In preclinical studies, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea has shown promising results in inhibiting the growth of cancer cells and tumor xenografts in animal models.
Propriétés
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-12-3-2-4-15(9-12)22-18(23)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPZHKPNGOIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(ethylsulfonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4665097.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665102.png)
![methyl 2-{[(2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4665109.png)
![2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4665123.png)




![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-iodobenzamide](/img/structure/B4665161.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4665171.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4665179.png)
![5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4665190.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4665196.png)